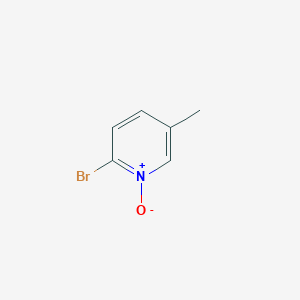

2-Bromo-5-methylpyridine 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPYKXAQHIYIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C=C1)Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20524975 | |

| Record name | 2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20524975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19230-58-1 | |

| Record name | 2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20524975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-5-methylpyridine 1-oxide structural analysis

An In-Depth Technical Guide to the Structural Analysis of 2-Bromo-5-methylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science.[1] As a key intermediate, its structural integrity is paramount for the synthesis of complex, biologically active molecules, including those with cardiovascular and anti-inflammatory properties.[1][2] The presence of a bromine atom, a methyl group, and an N-oxide functional group on the pyridine scaffold provides multiple sites for chemical modification and imparts unique electronic properties.[1][3] This guide presents a multi-faceted technical approach to the comprehensive structural elucidation of this compound, integrating data from spectroscopic and crystallographic techniques. We provide not only detailed, field-tested protocols but also the underlying scientific rationale, empowering researchers to apply these methods with confidence and precision.

Foundational Understanding: Synthesis and Physicochemical Properties

A robust structural analysis begins with an understanding of the molecule's origin and basic characteristics.

Synthetic Pathway Overview

The most common route to this compound involves a two-step process:

-

Bromination: The synthesis typically starts with 5-methylpyridine, which undergoes bromination to introduce the bromine atom at the 2-position of the pyridine ring.[1]

-

N-Oxidation: The resulting 2-bromo-5-methylpyridine is then oxidized to form the corresponding N-oxide.[1] A common method involves heating with hydrogen peroxide in glacial acetic acid.[4]

Understanding this pathway is crucial for anticipating potential impurities, such as unreacted starting materials or regioisomers, which could complicate spectroscopic interpretation.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | [1][3] |

| Molecular Weight | ~188.03 g/mol | [4] |

| Appearance | Light brown or off-white solid | [1] |

| Melting Point | 41-43 °C |

Spectroscopic Characterization

Spectroscopic methods provide the first layer of structural confirmation, offering detailed insights into the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules, providing unambiguous information about the carbon-hydrogen framework.[5]

Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is often suitable. However, for pyridine N-oxides, which have increased polarity, a solvent like DMSO-d₆ may be required to achieve sufficient solubility and prevent signal broadening.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[5]

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum over a range of 0-10 ppm.

-

The N-oxide group is electron-withdrawing, causing deshielding of the ring protons. Expect aromatic signals to appear at higher chemical shifts compared to the non-oxidized parent pyridine.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum over a range of 0-160 ppm.

-

The carbon attached to the bromine (C2) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The N-oxide function strongly affects the chemical shifts of the carbons ortho (C2, C6) and para (C4) to the nitrogen.

-

Expected Spectral Features (Based on related structures[6][7]):

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment Rationale |

| ¹H | ~2.3-2.5 | Singlet | Methyl (CH₃) protons at C5. |

| ¹H | ~7.1-7.4 | Doublet or dd | Proton at C4, coupled to C3 proton. |

| ¹H | ~7.4-7.7 | Doublet or dd | Proton at C3, coupled to C4 proton. |

| ¹H | ~8.1-8.3 | Singlet or narrow d | Proton at C6, deshielded by adjacent N-oxide. |

| ¹³C | ~17-20 | Quartet (coupled) | Methyl carbon. |

| ¹³C | ~120-145 | Doublet (coupled) | Aromatic carbons (C3, C4, C5, C6). |

| ¹³C | ~145-155 | Singlet (coupled) | Brominated carbon (C2), often broadened. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, crucial structural clues. For halogenated compounds, it offers a distinctive signature.[8]

Key Causality: The Bromine Isotopic Pattern

The most telling feature in the mass spectrum of a monobrominated compound is the molecular ion peak. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[9] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M⁺+2).[9][10] This pattern is a definitive indicator of the presence of one bromine atom in the molecule.

Protocol 2: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if volatility allows.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This high-energy technique induces reproducible fragmentation, creating a "fingerprint" spectrum.[8]

-

Data Acquisition: Scan a mass range from m/z 40 to 250 to capture the molecular ion and key fragments.

-

Data Interpretation:

-

Identify the molecular ion cluster around m/z 187/189, confirming the molecular formula C₆H₆⁷⁹BrNO / C₆H₆⁸¹BrNO.

-

Analyze major fragment ions. A common fragmentation pathway for pyridine N-oxides is the loss of the oxygen atom (M⁺-16). Another expected fragment is the loss of the bromine atom (M⁺-79/81).

-

Table of Expected MS Peaks:

| m/z (approx.) | Ion | Significance |

| 187 / 189 | [C₆H₆BrNO]⁺ | Molecular Ion (M⁺, M⁺+2). Confirms bromine presence. |

| 171 / 173 | [C₆H₆BrN]⁺ | Loss of oxygen atom (-16 amu). |

| 108 | [C₆H₆NO]⁺ | Loss of bromine atom (-79/81 amu). |

Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational spectroscopy probes the functional groups and bonding within the molecule. FT-IR and FT-Raman are complementary techniques that provide a holistic vibrational profile.[11]

Protocol 3: FT-IR and FT-Raman Analysis

-

FT-IR Sample Preparation (KBr Pellet):

-

FT-Raman Sample Preparation:

-

Place the solid, powdered sample directly into a sample holder (e.g., an aluminum cup).[11]

-

No further preparation is typically needed.

-

-

Data Acquisition:

Key Vibrational Assignments (Based on related structures[11][12]):

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| 3100-3000 | C-H stretching (aromatic) | IR, Raman |

| 3000-2850 | C-H stretching (methyl) | IR, Raman |

| ~1600 | C=C / C=N ring stretching | IR, Raman |

| ~1250 | N-O stretching (strong) | IR |

| ~1100 | C-CH₃ stretching | IR |

| 800-850 | C-H out-of-plane bending | IR |

| 600-700 | C-Br stretching | IR, Raman |

Definitive Structure: Single-Crystal X-ray Diffraction

While spectroscopy provides a detailed picture of connectivity, single-crystal X-ray diffraction gives the unambiguous, three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.[13][14]

The workflow for this technique is a self-validating system, from crystal selection to final structure refinement. The data presented here is based on the closely related and structurally analogous isomer, 5-Bromo-2-methylpyridine N-oxide, as a direct case study.[4][15]

Workflow for Single-Crystal X-ray Diffraction

Caption: Experimental workflow for single-crystal X-ray analysis.

Protocol 4: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a solvent such as methanol or ethanol.[15]

-

Data Collection: Mount a suitable crystal on a diffractometer equipped with a radiation source (e.g., Mo Kα). Collect diffraction data at a controlled temperature (e.g., 294 K).[4]

-

Structure Solution: Process the raw data to determine the unit cell parameters and space group. Solve the structure using direct methods (e.g., SHELXS).[4]

-

Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., SHELXL). This process optimizes atomic positions and displacement parameters to achieve the best fit.[4]

Case Study: Crystallographic Data for 5-Bromo-2-methylpyridine N-oxide[4]

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/n | Defines the specific symmetry operations within the crystal. |

| a (Å) | 7.3060 (15) | Unit cell dimension. |

| b (Å) | 11.351 (2) | Unit cell dimension. |

| c (Å) | 8.4950 (17) | Unit cell dimension. |

| β (°) | 111.01 (3) | Unit cell angle. |

| Volume (ų) | 657.7 (3) | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| R-factor (R1) | 0.063 | A measure of agreement between the model and data. |

| wR2 | 0.162 | A weighted measure of agreement. |

Structural Insights: The analysis of 5-Bromo-2-methylpyridine N-oxide revealed that the pyridine ring is planar, with the N-oxide oxygen and methyl carbon atoms lying in the ring plane.[4] The molecules form centrosymmetric dimers in the crystal lattice through intermolecular C-H···O hydrogen bonds, which is a key stabilizing interaction.[4] A similar packing motif can be anticipated for the this compound isomer.

Integrated Structural Analysis

No single technique provides the complete picture. True structural verification comes from the synthesis of all available data, where each method corroborates the others.

Integrated Analysis Workflow

Caption: Integrated workflow for complete structural elucidation.

References

-

Bryce, D. L., et al. (2020). Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. Crystal Growth & Design. Available at: [Link]

-

ResearchGate. (n.d.). Fig. S1 The structures of pyridine N-oxide derivatives. Available at: [Link]

-

Ghosh, S., et al. (2021). Dichlorine–pyridine N-oxide halogen-bonded complexes. RSC Publishing. Available at: [Link]

-

IndiaMART. (n.d.). 2 Bromo 5 Methylpyridine 1 Oxide. Available at: [Link]

-

ResearchGate. (n.d.). The Ni(II) Complex of 2-Hydroxy-Pyridine-N-Oxide 2-Isothionate: Synthesis, Characterization, Biological Studies, and X-ray Crystal Structures. Available at: [Link]

-

Roy, M., et al. (2016). 2-Bromo-5-methylpyridine. IUCrData. Available at: [Link]

-

Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives. Supporting Information, The Royal Society of Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for deoxygenation of amine N-oxides. Available at: [Link]

-

Liu, Y.-L., et al. (2008). 5-Bromo-2-methylpyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

ResearchGate. (n.d.). 5-Bromo-2-methylpyridine N-oxide. Available at: [Link]

-

Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Available at: [Link]

-

Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

-

MDPI. (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Available at: [Link]

-

ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Available at: [Link]

-

ScienceDirect. (n.d.). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Available at: [Link]

Sources

- 1. Buy this compound | 19230-58-1 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. 5-Bromo-2-methylpyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Dichlorine–pyridine N -oxide halogen-bonded complexes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06270A [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 2-Bromo-5-methylpyridine 1-oxide for Advanced Research Applications

Abstract

2-Bromo-5-methylpyridine 1-oxide (CAS No. 19230-58-1) is a heterocyclic organic compound of significant interest in modern synthetic chemistry. Its strategic combination of a pyridine N-oxide moiety, a bromine atom, and a methyl group provides a versatile scaffold for the development of novel pharmaceuticals and advanced materials. The N-oxide group, in particular, modulates the electronic properties of the pyridine ring, enhancing its utility as a synthetic intermediate and influencing its potential as a ligand in coordination chemistry.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines rigorous experimental protocols for its characterization, and offers insights into its chemical behavior, thereby equipping researchers in drug discovery and materials science with the foundational knowledge required for its effective application.

Introduction & Strategic Importance

Molecular Overview

This compound is characterized by a pyridine ring that is brominated at the C2 position, methylated at the C5 position, and oxidized at the nitrogen atom. This unique substitution pattern imparts a distinct set of properties that are highly valuable for synthetic manipulation. The N-oxide functional group increases the compound's polarity and alters the reactivity of the pyridine ring, while the bromine atom serves as a versatile handle for cross-coupling reactions and other nucleophilic substitutions.[2]

Sources

An In-Depth Technical Guide to 2-Bromo-5-methylpyridine 1-oxide (CAS 19230-58-1)

This guide provides a comprehensive technical overview of 2-Bromo-5-methylpyridine 1-oxide, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols.

Introduction and Core Properties

This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1] The presence of a bromine atom at the 2-position, a methyl group at the 5-position, and an N-oxide functionality imparts a unique combination of reactivity and physical properties.[2] The N-oxide group, in particular, enhances the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution reactions compared to its non-oxidized counterpart.[3]

The unique electronic properties of its derivatives also make them candidates for exploration in materials science.[2] This guide will serve as a technical resource for harnessing the synthetic potential of this valuable compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 19230-58-1 | [1] |

| Molecular Formula | C₆H₆BrNO | [1] |

| Molecular Weight | 188.02 g/mol | N/A |

| Appearance | Light brown solid | [2] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Purity | Typically ≥98% | [1] |

| IUPAC Name | This compound | N/A |

| InChI | InChI=1S/C6H6BrNO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3 | N/A |

| SMILES | Cc1ccc(Br)n(=O)c1 | N/A |

Synthesis and Purification

Representative Synthesis Workflow

The logical flow for the synthesis of this compound is depicted in the following diagram.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Disclaimer: The following protocol is a representative example based on the synthesis of similar compounds and should be adapted and optimized by a qualified chemist.

Step 1: Bromination of 5-Methylpyridine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 5-methylpyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent to the stirred solution at room temperature. Alternatively, elemental bromine can be used, but requires more stringent safety precautions.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Neutralize the mixture with a base such as sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-5-methylpyridine.

Step 2: Oxidation to this compound

-

Reaction Setup: Dissolve the crude 2-bromo-5-methylpyridine from the previous step in a suitable solvent like dichloromethane or chloroform in a round-bottom flask.

-

Oxidizing Agent: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C. Alternatively, hydrogen peroxide in acetic acid can be used, which may require heating.[4]

-

Reaction Monitoring: Monitor the reaction by TLC until the 2-bromo-5-methylpyridine is fully converted.

-

Work-up and Purification: After the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay between the N-oxide group and the bromine atom. The N-oxide activates the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic attack.[3] The bromine atom at the 2-position serves as a good leaving group in nucleophilic substitution reactions and is also amenable to various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the N-oxide group facilitates the displacement of the bromide at the 2-position by a variety of nucleophiles. This is a key transformation for introducing diverse functionalities onto the pyridine scaffold.

Caption: Generalized scheme for nucleophilic aromatic substitution on this compound.

This reactivity allows for the synthesis of a wide range of derivatives, including ethers, amines, and thioethers, which are valuable intermediates in drug discovery. Studies on related 2-bromopyridine N-oxides have shown that they readily react with nucleophiles like sodium ethoxide and piperidine.[6]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for forming carbon-carbon bonds and constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly efficient method for introducing aryl or heteroaryl substituents at the 2-position.

A general protocol for the Suzuki-Miyaura coupling of 2-bromopyridine N-oxides involves reacting the substrate with an arylboronic acid in the presence of a palladium catalyst, such as Pd(OAc)₂, and a base in a suitable solvent.[7]

Deoxygenation

The N-oxide functionality can be readily removed to yield the corresponding 2-substituted-5-methylpyridine. This deoxygenation step is typically achieved using reducing agents like PCl₃, PPh₃, or catalytic hydrogenation. This two-step strategy of functionalization followed by deoxygenation is a powerful method for accessing substituted pyridines that are otherwise difficult to synthesize directly.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research and development.

Medicinal Chemistry and Drug Discovery

The primary application of this compound is in the synthesis of biologically active molecules.[2] Its derivatives have been investigated for various therapeutic applications:

-

Cardiovascular Diseases: It serves as a precursor for the synthesis of compounds with potential cardiovascular activity.[2]

-

Kinase Inhibitors: Analogs of brominated pyridines are used to synthesize inhibitors of key signaling enzymes like p38 MAP kinase, which is implicated in inflammatory diseases.

-

Antimicrobial Agents: The pyridine scaffold is a common feature in many antimicrobial drugs, and this compound provides a convenient entry point for the synthesis of novel antimicrobial candidates.

Ligand Synthesis in Coordination Chemistry

The nitrogen and oxygen atoms of the N-oxide group, along with the pyridine nitrogen, can act as coordination sites for metal ions. This makes this compound and its derivatives useful as ligands in the synthesis of metal complexes with potential applications in catalysis and materials science.[2]

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its unique reactivity, stemming from the combination of the N-oxide functionality and the bromine substituent, allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of empowering researchers and developers to effectively utilize this compound in their synthetic endeavors. The continued exploration of the chemistry of this compound is expected to lead to the discovery of new and innovative molecules with significant potential in medicine and materials science.

References

- Gao, C., et al. (2012). Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water. Organic & Biomolecular Chemistry, 10(31), 5936-5939.

- Akusjärvi, E. S. (2018). Mechanistic Investigations of the Direct Arylation of Pyridine N-oxides with Bromoarenes. Freie Universität Berlin.

- Liveris, M., & Miller, J. (1963). Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol. Journal of the Chemical Society (Resumed), 3486-3492.

-

ResearchGate. (n.d.). Arylation of pyridine N‐oxide derivatives by 2‐bromopyridine. Retrieved from [Link]

- Adams, R., & Reifschneider, W. (1956). The Reaction of 2-Bromopyridine N-Oxides with Active Methylene Compounds. Journal of the American Chemical Society, 78(15), 3825-3827.

- Foll, A. H., et al. (1966). Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2- and 4-bromo-, 4-chloro-, and 2- and 4-nitro-pyridine 1-oxides in ethanol. Journal of the Chemical Society B: Physical Organic, 332-336.

- Liu, Y., et al. (2008). 5-Bromo-2-methylpyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1060.

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Ishida, N., et al. (2008). Synthesis of Pyridine-N-oxide–Borane Intramolecular Complexes by Palladium-Catalyzed Reaction of 2-Bromopyridine-N-oxides with Alkynyltriarylborates. Organic Letters, 10(21), 4943-4946.

- Roy, M., et al. (2016). 2-Bromo-5-methylpyridine.

- Campeau, L. C., et al. (2008). Use of N-oxide compounds in coupling reactions. U.S.

-

The Organic Chemistry Tutor. (2020, October 29). Reactions of Pyridine-N-Oxide [Video]. YouTube. [Link]

- Daugulis, O., & Zaitsev, V. G. (2005). Synthesis of 2-substituted pyridines from pyridine N-oxides.

- The Royal Society of Chemistry. (2015).

- Al-Masri, O. A., et al. (2017). Novel pyridine-based Pd(II)

-

IndiaMART. (n.d.). 2 Bromo 5 Methylpyridine 1 Oxide. Retrieved from [Link]

- Jarrahpour, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(1), 197.

Sources

- 1. indiamart.com [indiamart.com]

- 2. Buy this compound | 19230-58-1 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Bromo-2-methylpyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. html.rhhz.net [html.rhhz.net]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-methylpyridine 1-oxide

This guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-5-methylpyridine 1-oxide, a key heterocyclic building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical aspects of its preparation and analytical validation, emphasizing the rationale behind the experimental choices.

Introduction: The Significance of this compound

This compound (C₆H₆BrNO) is a versatile synthetic intermediate. Its structure, featuring a pyridine N-oxide moiety, a bromine atom, and a methyl group, offers multiple reaction sites for chemical modification. The pyridine N-oxide functional group can act as an activating group for nucleophilic substitution and can be a precursor to other functionalities. The bromine atom is amenable to a wide range of cross-coupling reactions, enabling the construction of complex molecular architectures.

This compound and its derivatives are pivotal in the development of novel therapeutics, particularly as intermediates in the synthesis of kinase inhibitors for conditions like inflammatory diseases.[1] They also find applications in materials science, where their electronic properties are of interest.[2] A thorough understanding of its synthesis and a robust characterization are therefore essential for its effective utilization in research and development.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the N-oxidation of the parent heterocycle, 2-bromo-5-methylpyridine. This transformation is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and effective reagent.

Reaction Mechanism

The oxidation of the pyridine nitrogen is a nucleophilic attack by the nitrogen atom on the electrophilic peroxide oxygen of m-CPBA. The lone pair of electrons on the nitrogen atom initiates the reaction, leading to the formation of the N-oxide and the byproduct, 3-chlorobenzoic acid.

Experimental Protocol

Materials:

-

2-Bromo-5-methylpyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-5-methylpyridine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Oxidant: To the cooled solution, add m-CPBA (1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The use of a slight excess of m-CPBA helps to drive the reaction to completion.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting material.

-

Workup - Quenching: Upon completion, cool the reaction mixture again in an ice bath and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium sulfite. Stir for 15-20 minutes.

-

Workup - Neutralization: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove the 3-chlorobenzoic acid byproduct. Repeat the washing until the aqueous layer is basic.

-

Workup - Extraction and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. The final product should be characterized by NMR, IR, and mass spectrometry.

Causality Behind Experimental Choices

-

Choice of Oxidant: m-CPBA is a preferred oxidant due to its high reactivity, solubility in common organic solvents, and the relative ease of removal of its byproduct, 3-chlorobenzoic acid, through a simple basic wash.[3]

-

Solvent: Dichloromethane is a good choice as it is relatively inert to the reaction conditions and effectively dissolves both the starting material and the reagent.

-

Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic nature of the oxidation reaction and to prevent potential side reactions.

-

Aqueous Workup: The sequential washing with sodium sulfite and sodium bicarbonate is essential for removing unreacted m-CPBA and the acidic byproduct, respectively, ensuring a clean product.

Safety Precautions

-

m-CPBA Handling: m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry. It is important to handle it with care, avoid contact with skin and eyes, and store it at refrigerated temperatures (2-8 °C).[4][5] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] Work in a well-ventilated fume hood.[5]

-

General Precautions: Standard laboratory safety practices should be followed, including the use of PPE and working in a fume hood.

Characterization of this compound

A comprehensive characterization is vital to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | [2] |

| Molecular Weight | 188.02 g/mol | [2] |

| Appearance | Light brown solid | [2] |

| Melting Point | 41-43 °C | [2] |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing N-oxide group and the bromine atom. |

| ¹³C NMR | Peaks for the five distinct carbon atoms in the pyridine ring and the methyl carbon. The carbon attached to the bromine will be significantly shifted. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and a strong N-O stretching band. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observable in the molecular ion peak. |

Note: Specific chemical shifts and absorption frequencies can vary slightly depending on the solvent and the instrument used.

Analytical Techniques and Expected Results

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region for the three non-equivalent protons on the pyridine ring, and one singlet in the aliphatic region for the methyl group protons. The N-oxide group generally deshields the protons in the ortho and para positions.

-

¹³C NMR: The spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom bonded to the bromine will appear at a characteristic chemical shift, and the carbons adjacent to the nitrogen will also be significantly affected by the N-oxide group.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

~3000-3100 cm⁻¹: Aromatic C-H stretching

-

~2900-3000 cm⁻¹: Aliphatic C-H stretching (methyl group)

-

~1600 cm⁻¹ and ~1450 cm⁻¹: C=C and C=N ring stretching vibrations

-

~1200-1300 cm⁻¹: A strong band corresponding to the N-O stretching vibration, which is characteristic of pyridine N-oxides.

-

C-Br stretching vibrations typically appear in the fingerprint region below 1000 cm⁻¹.

-

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight and can give insights into the structure through fragmentation patterns.

-

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom with its two isotopes (⁷⁹Br and ⁸¹Br).

-

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Molecular Structure

Caption: Chemical structure of this compound.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound, along with a comprehensive strategy for its characterization. By understanding the rationale behind each step of the synthesis and the expected outcomes of the analytical techniques, researchers can confidently prepare and validate this important chemical intermediate for their specific applications in drug discovery and materials science. Adherence to the described protocols and safety precautions is paramount for successful and safe execution.

References

- Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017-05-25).

- M-CPBA Technical Data Sheet. (n.d.).

-

oxfordlabchem.com. (n.d.). (3-Chloroperbenzoic Acid) MSDS CAS. Retrieved from [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet.

-

Liu, G., Jin, G., & Guo, C. (2008). 5-Bromo-2-methylpyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1060. [Link]

-

PubChem. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]

-

Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (n.d.). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Liu, G., Jin, G., & Guo, C. (2008). 5-Bromo-2-methylpyridine N-oxide. ResearchGate. Retrieved from [Link]

-

Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the complexes CuL¹ (L¹ = 2-bromo-5-methylpyridine)... Download Scientific Diagram. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-... Download Scientific Diagram. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Retrieved from [Link]

-

Al-Zaydi, S. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Retrieved from [Link]

-

PubMed. (n.d.). 5-Bromo-2-methyl-pyridine N-oxide. Retrieved from [Link]

- Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.

Sources

2-Bromo-5-methylpyridine 1-oxide molecular weight and formula

An In-Depth Technical Guide to 2-Bromo-5-methylpyridine 1-oxide: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a detailed and validated synthetic protocol, and explore its reactivity and diverse applications, particularly its role as a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their work.

Introduction

Pyridine N-oxides are a well-established class of heterocyclic compounds characterized by a pyridine ring where the nitrogen atom is oxidized. This N-oxide functionality fundamentally alters the electronic properties of the pyridine ring, increasing its electron density and modulating its reactivity in profound ways. The N-oxide group enhances the polarity of the molecule and can act as an oxygen-transfer agent or a directing group in electrophilic substitution reactions.

This compound (CAS No. 19230-58-1) is a bifunctional derivative that combines the unique features of a pyridine N-oxide with the synthetic versatility of an aryl bromide. The presence of the bromine atom at the 2-position provides a reactive handle for cross-coupling reactions, while the N-oxide group activates the ring for further functionalization. These characteristics make it a valuable intermediate in the synthesis of complex, biologically active molecules.[1][2] Its derivatives have been investigated for applications ranging from kinase inhibition in oncology to the development of agents for cardiovascular disease.[1][3]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its effective use in research and development. This compound is typically a light brown solid at room temperature.[1] Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrNO | [1][4] |

| Molecular Weight | 188.02 g/mol | [1] |

| CAS Number | 19230-58-1 | [1][4] |

| IUPAC Name | 2-bromo-5-methyl-1-oxidopyridin-1-ium | [1] |

| Melting Point | 41-43 °C | [1][5] |

| Boiling Point | 95-96 °C (at reduced pressure) | [1][5] |

| SMILES | CC1=CBr)[O-] | [1] |

| InChI Key | PJPYKXAQHIYIFY-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

The most direct and common route to this compound is the N-oxidation of its parent pyridine, 2-Bromo-5-methylpyridine. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in an acidic medium.[6][7] The latter is often preferred for its cost-effectiveness and safety on a larger scale.

General Synthesis Workflow

The diagram below illustrates the straightforward oxidation process to yield the target compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Oxidation with Hydrogen Peroxide

This protocol is adapted from established methods for pyridine N-oxide synthesis.[6][7]

Materials:

-

2-Bromo-5-methylpyridine (1.0 eq)

-

Glacial Acetic Acid (approx. 4-5 mL per gram of starting material)

-

Hydrogen Peroxide (35% aqueous solution, 2.0-3.0 eq)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, suspend 2-Bromo-5-methylpyridine (e.g., 10.0 g, 58.1 mmol) in glacial acetic acid (40 mL).

-

Addition of Oxidant: To the stirring suspension, slowly add 35% aqueous hydrogen peroxide (11.3 mL, 116.2 mmol, 2.0 eq) dropwise. The addition should be controlled to manage any exotherm.

-

Expert Insight: Using acetic acid as the solvent is crucial as it protonates the pyridine nitrogen, making it more susceptible to nucleophilic attack by hydrogen peroxide, thereby facilitating the oxidation.

-

-

Heating: Heat the reaction mixture to 70-80 °C using a water bath or heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

-

Workup - Quenching and Neutralization: Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate to neutralize the acetic acid. Perform this step in a well-ventilated fume hood as significant CO₂ evolution will occur. Continue adding the bicarbonate solution until the pH is neutral or slightly basic (pH 7-8).

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Characterization

The identity and purity of the synthesized product must be confirmed.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The N-oxidation causes a characteristic downfield shift of the protons alpha to the nitrogen and an upfield shift of the gamma proton compared to the parent pyridine.

-

Mass Spectrometry (MS): Techniques like LC-MS will confirm the molecular weight, showing a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 188.02.[1]

-

Chromatography (HPLC/UPLC): These methods are used to assess the purity of the final compound.[1]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

The Bromine Atom: The C2-bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille, Buchwald-Hartwig). This allows for the facile introduction of carbon- or heteroatom-based substituents, enabling the construction of complex molecular scaffolds.

-

The N-Oxide Group: The N-oxide can be retained as a key pharmacophoric feature, used to deoxygenate back to the pyridine, or used to direct further substitutions on the pyridine ring.

Application as a Kinase Inhibitor Building Block

Bromopyridine derivatives are foundational scaffolds in the synthesis of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[3] For example, they are used to construct pyridinylimidazole-based inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[3] The workflow below illustrates how this compound could be used in a Suzuki coupling reaction, a common strategy in drug discovery.

Caption: Use of the compound in a Suzuki cross-coupling reaction to form new scaffolds.

Other Noted Applications

-

Cardiovascular Agents: The compound serves as a precursor for tetrazole derivatives that have shown potential in treating cardiovascular diseases.[1]

-

Enzyme Inhibition: It has been identified as an inhibitor of certain cytochrome P450 enzymes, which is a critical consideration in drug metabolism studies.[1]

-

Ligand Design: The nitrogen and oxygen atoms can coordinate with metal ions, making it a candidate for designing ligands for catalysis or materials science applications.[1]

Safety and Handling

While specific toxicity data for this compound is not widely published, the parent compound, 2-Bromo-5-methylpyridine, is classified as a skin, eye, and respiratory irritant.[8] It is prudent to handle the N-oxide derivative with similar precautions.

-

GHS Hazard Statements (for parent compound): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a highly versatile and valuable building block for chemical synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate for constructing complex molecules, particularly in the field of drug discovery. The straightforward synthesis and well-defined reactivity of this compound ensure its continued relevance for researchers and scientists developing the next generation of therapeutics and functional materials.

References

-

This compound, Grade Standard: Analytical Grade . IndiaMART. [Link]

-

2-Bromo-5-methylpyridine | C6H6BrN | CID 564216 . PubChem. [Link]

-

2 Bromo 5 Methylpyridine 1 Oxide . IndiaMART. [Link]

-

(PDF) 2-Bromo-5-methylpyridine . ResearchGate. [Link]

-

5-Bromo-2-methylpyridine N-oxide . National Center for Biotechnology Information (PMC). [Link]

-

5-Bromo-2-methylpyridine N-oxide . ResearchGate. [Link]

Sources

- 1. Buy this compound | 19230-58-1 [smolecule.com]

- 2. indiamart.com [indiamart.com]

- 3. benchchem.com [benchchem.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. 2-溴-5-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-Bromo-2-methylpyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Bromo-5-methylpyridine | C6H6BrN | CID 564216 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Bromo-5-methylpyridine 1-oxide: A Technical Guide for Advanced Research

This guide provides an in-depth technical overview of the spectroscopic characteristics of 2-Bromo-5-methylpyridine 1-oxide, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural information that can be derived from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction: The Significance of this compound

This compound is a versatile synthetic intermediate. The pyridine N-oxide moiety acts as both a protecting group and an activating group, influencing the reactivity of the pyridine ring. The presence of a bromine atom at the 2-position and a methyl group at the 5-position provides specific sites for further chemical transformations, making this compound a valuable precursor in the synthesis of complex molecular architectures. Accurate and comprehensive spectroscopic characterization is paramount for verifying its structure and purity, ensuring the reliability of subsequent synthetic steps.

The molecular structure of this compound is presented below, with the IUPAC name 2-Bromo-5-methyl-1-oxidopyridin-1-ium.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.6 mL). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). The choice of solvent can influence chemical shifts; DMSO-d₆ is often a good choice for polar N-oxides.

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-180 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Caption: A generalized workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is based on the analysis of structurally similar pyridine N-oxides. The N-oxide group significantly influences the chemical shifts of the ring protons, generally causing a downfield shift compared to the parent pyridine.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.20 - 7.40 | d | 8.0 - 9.0 |

| H-4 | 7.00 - 7.20 | dd | 8.0 - 9.0, 1.5 - 2.5 |

| H-6 | 8.10 - 8.30 | d | 1.5 - 2.5 |

| CH₃ | 2.20 - 2.40 | s | - |

Rationale for Predictions:

-

H-6: This proton is adjacent to the electron-donating N-oxide group and is expected to be the most downfield of the aromatic protons.

-

H-3 and H-4: These protons are influenced by both the N-oxide and the substituents. The ortho-coupling between H-3 and H-4 is expected to be in the typical range for aromatic systems. The smaller meta-coupling for H-4 to H-6 and for H-6 to H-4 is also anticipated.

-

CH₃: The methyl group protons will appear as a singlet in the upfield region of the aromatic spectrum.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are also based on data from analogous compounds. The N-oxide group and the bromine atom have significant effects on the carbon chemical shifts.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140.0 - 145.0 |

| C-3 | 125.0 - 130.0 |

| C-4 | 120.0 - 125.0 |

| C-5 | 135.0 - 140.0 |

| C-6 | 138.0 - 142.0 |

| CH₃ | 17.0 - 19.0 |

Rationale for Predictions:

-

C-2: This carbon is directly attached to the electronegative bromine atom and the nitrogen of the N-oxide, leading to a significant downfield shift.

-

C-6: This carbon, alpha to the N-oxide, is also shifted downfield.

-

C-3, C-4, C-5: The chemical shifts of these carbons are influenced by the combined electronic effects of the substituents.

-

CH₃: The methyl carbon will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the characteristic vibrations of the N-O bond, the aromatic ring, and the C-Br bond are of particular interest.

Experimental Protocol: IR Data Acquisition

Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A small amount of the compound (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Spectral Data

The predicted IR absorption bands for this compound are based on the known vibrational frequencies of substituted pyridine N-oxides and related compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | C-H (aromatic) stretching | Medium-Weak |

| 2980 - 2850 | C-H (methyl) stretching | Medium-Weak |

| 1600 - 1450 | C=C and C=N ring stretching | Strong-Medium |

| 1250 - 1300 | N-O stretching | Strong |

| 1100 - 1000 | C-H in-plane bending | Medium |

| 850 - 750 | C-H out-of-plane bending | Strong |

| 700 - 600 | C-Br stretching | Medium |

Key Interpretive Insights:

-

N-O Stretch: The most characteristic band for pyridine N-oxides is the strong N-O stretching vibration, typically observed in the 1200-1300 cm⁻¹ region.[1] The exact position can be influenced by the electronic effects of other substituents.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1600-1450 cm⁻¹ region. The substitution pattern affects the number and position of these bands.

-

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the methyl C-H stretches will be below 3000 cm⁻¹. The out-of-plane C-H bending bands in the 850-750 cm⁻¹ region are often diagnostic of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Ionization Method: Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules. A standard electron energy of 70 eV is typically used.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a distinct molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion and bromine-containing fragments will be observed (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Predicted Key Ions:

| m/z | Proposed Fragment | Comments |

| 187/189 | [M]⁺ | Molecular ion, showing the isotopic pattern for one bromine atom. |

| 171/173 | [M-O]⁺ | Loss of an oxygen atom from the N-oxide. |

| 92 | [M-O-Br]⁺ | Loss of oxygen and bromine. |

| 65 | [C₅H₅]⁺ | A common fragment in the mass spectra of pyridines. |

Fragmentation Pathway Rationale: The primary fragmentation pathways for pyridine N-oxides often involve the loss of the oxygen atom ([M-16]) or the hydroxyl radical ([M-17]). For this compound, the loss of the oxygen atom to form the 2-bromo-5-methylpyridine radical cation is a highly probable initial fragmentation step. Subsequent fragmentation would then resemble that of 2-bromo-5-methylpyridine itself, involving the loss of the bromine atom and fragmentation of the pyridine ring.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. This guide, by presenting predicted data based on established principles and analogous compounds, offers a valuable resource for researchers in synthetic chemistry. The provided experimental protocols serve as a practical starting point for obtaining high-quality spectroscopic data, ensuring the integrity of this important chemical intermediate in its various applications.

References

- Cotton, S. A., & Gibson, J. F. (1970). Spectroscopic studies on pyridine N-oxide complexes of iron(III). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2105.

- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides.

- Ma, S., & Chowdhury, S. K. (2004). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH desloratadine, and 3-OH desloratadine.

- Coperet, C., et al. (2003). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry.

- Silva, L. F., et al. (2018).

- Gajeles, G., et al. (2020).

- Ramaswamy, K., & Sridharan, T. (1977). Studies in heterocyclic N-oxides. Indian Academy of Sciences.

Sources

A Guide to Determining the Organic Solvent Solubility of 2-Bromo-5-methylpyridine 1-oxide for Pharmaceutical Development

Abstract

2-Bromo-5-methylpyridine 1-oxide is a heterocyclic organic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents.[1] Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, process optimization, and formulation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of this compound in common organic solvents. In the absence of extensive published quantitative data, this document emphasizes the theoretical principles governing its solubility and presents a robust, field-proven protocol for its empirical determination.

Introduction: The Profile of this compound

This compound is a pyridine derivative characterized by a bromine atom at the 2-position, a methyl group at the 5-position, and an N-oxide functional group.[1] This arrangement of functional groups makes it a versatile building block in organic synthesis.[1] Its application as a precursor for compounds with potential cardiovascular activity and its interactions with metabolic enzymes like cytochrome P450 underscore its relevance in pharmaceutical research.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrNO | [1][2] |

| Molecular Weight | 188.02 g/mol | [1] |

| Appearance | Light brown or primrose yellow solid | [1][3] |

| Melting Point | 41-43 °C | [1] |

| Boiling Point | 95-96 °C (at reduced pressure) | [1] |

| CAS Number | 19230-58-1 | [1][2] |

Note: The non-oxidized form, 2-Bromo-5-methylpyridine, has a molecular weight of 172.02 g/mol .[4]

The Decisive Role of the N-Oxide Functional Group

The N-oxide group is the most influential feature determining the solubility profile of this molecule. The dative N⁺-O⁻ bond is highly polar, with a large dipole moment, significantly greater than other common polar bonds.[5] This imparted polarity has several profound consequences for solubility:

-

Increased Polarity and Hydrogen Bonding: The N-oxide group dramatically increases the molecule's overall polarity compared to its parent pyridine.[2] The partially negative oxygen atom is a strong hydrogen bond acceptor, which can lead to enhanced solubility in protic solvents like alcohols and water.[5][6] This feature is often intentionally used in medicinal chemistry to improve the aqueous solubility of drug candidates.[6]

-

Altered Intermolecular Forces: The strong dipole-dipole interactions and potential for hydrogen bonding introduced by the N-oxide group mean that the crystal lattice energy of the solid may be higher. A solvent must provide favorable interactions to overcome these forces.

-

Comparison to Parent Pyridine: Pyridine itself is a polar aprotic solvent, miscible with a wide range of solvents from water to hexane.[7][8] The addition of the N-oxide, bromo, and methyl groups creates a more complex molecule. While the N-oxide enhances polarity, the bromo- and methyl-substituted aromatic ring retains non-polar character, suggesting that the molecule will exhibit nuanced solubility across a spectrum of solvents. A related compound, 5-Bromo-2-methylpyridine N-oxide, is noted for its stability and solubility in polar solvents.[3]

A Strategic Approach to Solvent Selection

A systematic evaluation of solubility should encompass a diverse range of organic solvents commonly used in synthesis, purification, and formulation. The principle of "like dissolves like" provides a foundational predictive tool. Given the polar N-oxide and the less polar substituted aromatic ring, we can anticipate the following trends:

-

High Solubility Predicted: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar N-oxide group.

-

Moderate to High Solubility Predicted: In polar protic solvents like methanol, ethanol, and isopropanol, which can act as hydrogen bond donors to the N-oxide oxygen.

-

Variable Solubility Predicted: In solvents of intermediate polarity like Dichloromethane (DCM), Ethyl Acetate (EA), and Tetrahydrofuran (THF). Subtle differences in solvent-solute interactions can lead to significant solubility variations. For instance, some pyridine N-oxides have shown poor solubility in EA but improved solubility in DCM.[9]

-

Low Solubility Predicted: In non-polar solvents such as hexanes, heptane, and toluene, which cannot effectively solvate the highly polar N-oxide functional group.

Table 2: Recommended Organic Solvents for Solubility Screening

| Solvent Class | Solvent | Rationale for Inclusion |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High polarity, excellent solvating power for polar compounds. |

| Acetonitrile (ACN) | Common HPLC mobile phase and reaction solvent. | |

| N,N-Dimethylformamide (DMF) | High polarity, often used in synthesis. | |

| Polar Protic | Methanol (MeOH) | Simplest alcohol, strong H-bond donor. |

| Ethanol (EtOH) | Common solvent for crystallization and formulation. | |

| Isopropanol (IPA) | Less polar than EtOH, common processing solvent. | |

| Intermediate Polarity | Dichloromethane (DCM) | Versatile solvent for a wide range of organic compounds. |

| Tetrahydrofuran (THF) | Common ether solvent in organic synthesis. | |

| Ethyl Acetate (EtOAc) | Common solvent for extraction and chromatography. | |

| Non-Polar | Toluene | Aromatic solvent, useful for specific reaction types. |

| Heptane / Hexanes | Aliphatic hydrocarbon, represents a true non-polar environment. |

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The isothermal equilibrium method, commonly known as the shake-flask method, is the gold standard for determining the thermodynamic solubility of a compound.[10] It is a robust and self-validating system when performed correctly. The objective is to create a saturated solution at a constant temperature, then accurately measure the concentration of the dissolved solute.

Step-by-Step Methodology

-

Preparation of Vials:

-

Rationale: To ensure that the only solid present is the compound of interest and to allow for accurate weighing.

-

Procedure: Add an excess amount of this compound (e.g., 20-50 mg) to a series of appropriately sized, pre-weighed glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. Record the exact mass of the solid added.

-

-

Solvent Addition:

-

Rationale: To create the solid-liquid slurry for equilibration.

-

Procedure: Add a precise volume (e.g., 1.0 or 2.0 mL) of the selected organic solvent to each vial.

-

-

Equilibration:

-

Rationale: To allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This is the most critical step for accuracy.

-

Procedure: Seal the vials securely. Place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for a sufficient duration. A period of 24 to 48 hours is typically recommended to ensure equilibrium is reached.[10]

-

-

Phase Separation (Sample Preparation):

-

Rationale: To separate the saturated supernatant from the excess, undissolved solid without altering the equilibrium concentration (e.g., by temperature change or solvent evaporation).

-

Procedure: Remove the vials from the shaker and allow the excess solid to settle for a short period (e.g., 30 minutes) within the temperature-controlled environment. Carefully draw an aliquot of the supernatant using a syringe fitted with a chemically compatible filter (e.g., 0.22 µm PTFE or nylon). This step must be performed quickly to minimize temperature fluctuations.

-

-

Dilution and Analysis:

-

Rationale: To bring the solute concentration within the linear range of the analytical instrument.

-

Procedure: Immediately dilute the filtered supernatant with a known volume of a suitable solvent (often the mobile phase for HPLC analysis). This minimizes the risk of the compound precipitating out of the saturated solution. Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve prepared with known concentrations of this compound.

-

-

Calculation:

-

Rationale: To determine the final solubility value from the analytical data.

-

Procedure:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Back-calculate the concentration in the original (undiluted) supernatant, accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

-

Workflow Visualization

Caption: Isothermal equilibrium workflow for solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, structured format to facilitate comparison and decision-making.

Table 3: Solubility Data Template for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Molarity (M) | Observations |

| DMSO | [Experimental Value] | [Calculated Value] | [Calculated Value] | [e.g., Clear solution] |

| Methanol | [Experimental Value] | [Calculated Value] | [Calculated Value] | [e.g., Clear solution] |

| DCM | [Experimental Value] | [Calculated Value] | [Calculated Value] | [e.g., Some solid remains] |

| Heptane | [Experimental Value] | [Calculated Value] | [Calculated Value] | [e.g., Insoluble] |

| ...etc. |

Interpreting this data is crucial. High solubility in a particular solvent suggests it may be suitable for reaction media or for preparing concentrated stock solutions. A solvent that provides moderate solubility might be ideal for controlled crystallization and purification. Low solubility is equally important, as it identifies potential anti-solvents for precipitation.

Conclusion

While published quantitative data on the solubility of this compound is scarce, a thorough understanding of its molecular structure, particularly the influence of the polar N-oxide group, allows for a rational, predictive approach to its behavior in organic solvents. By employing the robust and reliable isothermal equilibrium method detailed in this guide, researchers can generate the high-quality, empirical data necessary to advance their research and development efforts. This data is fundamental for optimizing synthetic routes, designing effective purification strategies, and enabling the successful formulation of new chemical entities derived from this valuable intermediate.

References

- Smolecule. (n.d.). Buy this compound | 19230-58-1. Retrieved from Smolecule website. [Link provided in search results]

- IndiaMART. (n.d.). 2 Bromo 5 Methylpyridine 1 Oxide at ₹ 31000/kg | Liquid Chemical in Hyderabad. Retrieved from IndiaMART website. [Link provided in search results]

- ChemicalBook. (n.d.). This compound. Retrieved from ChemicalBook website. [Link provided in search results]

- Sigma-Aldrich. (n.d.). 2-Bromo-5-methylpyridine 98 3510-66-5. Retrieved from Sigma-Aldrich website. [Link provided in search results]

- PubChem. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from PubChem website. [Link provided in search results]

- Sigma-Aldrich. (n.d.). 2-Bromo-5-methylpyridine 98 3510-66-5. Retrieved from Sigma-Aldrich website. [Link provided in search results]

- Reis, J., et al. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link provided in search results]

- Reis, J., et al. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - PubMed Central. [Link provided in search results]

- Chem-Impex. (n.d.). 5-Bromo-2-methylpyridine N-oxide. Retrieved from Chem-Impex website. [Link provided in search results]

- MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from MDPI website. [Link provided in search results]

- ChemEurope. (n.d.). Pyridine. Retrieved from ChemEurope website. [Link provided in search results]

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University website. [Link provided in search results]

- Wikipedia. (n.d.). Pyridine. Retrieved from Wikipedia website. [Link provided in search results]

Sources

- 1. Buy this compound | 19230-58-1 [smolecule.com]

- 2. indiamart.com [indiamart.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-ブロモ-5-メチルピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyridine [chemeurope.com]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions [mdpi.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

reactivity of the N-oxide group in 2-Bromo-5-methylpyridine 1-oxide

An In-Depth Technical Guide to the Reactivity of the N-Oxide Group in 2-Bromo-5-methylpyridine 1-oxide

This guide provides a comprehensive examination of the synthesis and reactivity of this compound, a versatile heterocyclic intermediate. The introduction of the N-oxide functionality dramatically alters the electronic landscape of the pyridine ring, unlocking unique reaction pathways that are otherwise inaccessible. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct chemical properties of this molecule in synthetic chemistry. We will explore the causality behind experimental choices, provide validated protocols, and delve into the mechanisms that govern its transformations.

Introduction: The Pyridine N-Oxide Moiety

Pyridine N-oxides are a class of heterocyclic compounds where the ring nitrogen atom is oxidized. This N-O bond is highly polar, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen. This feature fundamentally changes the reactivity profile compared to the parent pyridine.[1][2] The N-oxide group acts as an electron-donating group through resonance, increasing electron density at the C2, C4, and C6 positions, while also exerting an inductive electron-withdrawing effect.[2][3] This dual electronic nature makes the ring susceptible to both electrophilic and nucleophilic attack, rendering pyridine N-oxides powerful synthetic intermediates.[3][4]